molecular formula C10H11NO3 B13977532 2-[(Benzyloxy)imino]propanoic acid CAS No. 77845-98-8

2-[(Benzyloxy)imino]propanoic acid

Cat. No.: B13977532
CAS No.: 77845-98-8
M. Wt: 193.20 g/mol
InChI Key: JYEQPEURYOKFDQ-UHFFFAOYSA-N
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Description

2-Benzyloxyimino-propionic acid is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of a benzyloxy group attached to an oxime functional group, which is further connected to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyloxyimino-propionic acid typically involves the reaction of benzyl hydroxylamine with a suitable propionic acid derivative. One common method includes the condensation of benzyl hydroxylamine with propionic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of 2-benzyloxyimino-propionic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxyimino-propionic acid undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The oxime group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzyloxyimino-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-benzyloxyimino-propionic acid involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

  • 2-Benzyloxyimino-butyric acid
  • 2-Benzyloxyimino-valeric acid
  • 2-Benzyloxyimino-acetic acid

Comparison: 2-Benzyloxyimino-propionic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.

Properties

CAS No.

77845-98-8

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-phenylmethoxyiminopropanoic acid

InChI

InChI=1S/C10H11NO3/c1-8(10(12)13)11-14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13)

InChI Key

JYEQPEURYOKFDQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NOCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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